2-(Benzyloxy)-1-(2-((tert-butylthio)methyl)piperidin-1-yl)ethanone
Description
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Properties
IUPAC Name |
1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-phenylmethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2S/c1-19(2,3)23-15-17-11-7-8-12-20(17)18(21)14-22-13-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDRQEVAGJNJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzyloxy)-1-(2-((tert-butylthio)methyl)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by comprehensive data tables.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzyloxy group, a piperidine moiety, and a tert-butylthio group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interaction with various receptors and enzymes. Key findings include:
- Antinociceptive Properties : Studies have shown that this compound exhibits significant analgesic effects, likely through antagonism of the TRPV1 receptor, which is known to mediate pain sensations. The compound demonstrated an IC50 value in the nanomolar range, indicating potent activity against capsaicin-induced pain models .
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory actions, potentially through modulation of lipid mediators involved in inflammatory pathways. This suggests it may be beneficial in treating conditions characterized by excessive inflammation .
The exact mechanism through which this compound exerts its effects involves several pathways:
- TRPV1 Antagonism : The compound acts as an antagonist at the TRPV1 receptor, which is implicated in pain perception and inflammatory responses. In vitro studies demonstrated that it could inhibit capsaicin-induced activation of TRPV1 with high potency .
- Modulation of Lipid Mediators : It appears to influence the synthesis and action of lipid mediators such as eicosanoids that play roles in inflammation and pain signaling pathways .
Table 1: Biological Activity Summary
| Activity Type | Mechanism | IC50 Value (nM) | Reference |
|---|---|---|---|
| Analgesic | TRPV1 Antagonism | 0.2 | |
| Anti-inflammatory | Modulation of lipid mediators | Not specified |
Table 2: Case Studies
| Study Reference | Findings | Notes |
|---|---|---|
| Significant reduction in pain response | Neuropathic pain model | |
| Decreased inflammation markers in animal models | Potential for chronic pain treatment |
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Neuropathic Pain Model : In a study assessing neuropathic pain, administration of this compound resulted in a marked reduction in pain behaviors compared to control groups, suggesting its potential as a therapeutic agent for chronic pain management .
- Inflammatory Response : Another study focused on the anti-inflammatory properties demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines, indicating its role in modulating immune responses .
Scientific Research Applications
2-(Benzyloxy)-1-(2-((tert-butylthio)methyl)piperidin-1-yl)ethanone is a synthetic organic compound with a unique structure featuring a benzyloxy group, a piperidine ring, and a tert-butylthio group. It has the chemical formula and a molecular weight of approximately 273.38 g/mol. The compound's structure suggests potential applications in various scientific fields due to the presence of the benzyloxy moiety contributing to lipophilicity and the piperidine ring's role in biological activities.
Scientific Research Applications
This compound is a versatile material that can be applied in scientific research.
Biochemistry and Enzymology
- The compound can be used as a substrate for biocatalytic reactions to study its reactivity with enzymes and its inhibition potential.
Synthesis
- This compound's combination of a benzyloxy group with a tert-butylthio substitution on a piperidine framework may impart distinct pharmacological properties.
Potential Interactions
- Studies on similar compounds suggest that this compound may interact with various biological targets, which could lead to the development of new therapeutic agents.
Structural Analogues
Several compounds share structural similarities with this compound.
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(Piperidin-4-yl)-1H-pyrazole | Contains piperidine ring | Known for neuropharmacological effects |
| N-tert-butyl-piperazine | Piperazine derivative | Exhibits anxiolytic properties |
| 4-benzylpiperidine | Benzyl-substituted piperidine | Studied for its analgesic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
